3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid
Overview
Description
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid is a chemical compound characterized by its biphenyl structure with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group
Synthetic Routes and Reaction Conditions:
Boc Protection of Amines: The Boc group can be introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Biphenyl Synthesis: The biphenyl core can be synthesized through various methods, including Suzuki coupling reactions, which involve the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Carboxylic Acid Formation: The carboxylic acid group can be introduced through oxidation reactions, such as the use of strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be introduced through oxidation reactions.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or amine.
Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation catalysts
Substitution: TFA, HCl in methanol
Major Products Formed:
Oxidation: Carboxylic acid derivatives
Reduction: Alcohols, amines
Substitution: Free amine groups
Mechanism of Action
Target of Action
The compound is a derivative of benzoic acid , which is known to have antimicrobial properties and is widely used as a food preservative .
Mode of Action
The tert-butyloxycarbonyl (boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound is likely involved in the synthesis of peptides, given that Boc-protected amino acids are used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .
Pharmacokinetics
It’s worth noting that benzoic acid, a related compound, is known to be highly soluble in water and non-volatile .
Result of Action
The use of boc-protected amino acids in peptide synthesis suggests that this compound could play a role in the formation of peptides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its availability for reactions . Additionally, temperature and pH can influence the rate of reactions involving this compound .
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The Boc-protected amino group can be used in peptide synthesis, making it valuable in the study of protein interactions and functions.
Medicine: It can be used as a building block for drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Its applications extend to the production of materials and chemicals used in various industrial processes.
Comparison with Similar Compounds
Fmoc-protected Amino Acids: Similar to Boc, the Fmoc group is another protecting group used in peptide synthesis.
Cbz-protected Amino Acids: The Cbz group is another common protecting group used in organic synthesis.
Phenylboronic Acid Derivatives: These compounds share structural similarities with the biphenyl core of the target compound.
Uniqueness: 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid is unique due to its combination of the Boc protecting group with the biphenyl structure, making it a versatile intermediate in both organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-13-8-6-7-12(11-13)14-9-4-5-10-15(14)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXCCLSJKVUBSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901147703 | |
Record name | 3′-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901147703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-48-7 | |
Record name | 3′-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927801-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3′-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901147703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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